4-(Dibenzo[b,d]furan-4-yl)aniline
Description
Evolution of Aromatic Amine-Based Architectures in Functional Materials
Aromatic amines have long been a cornerstone in the design of functional organic materials. Their electron-donating nature and versatile reactivity make them ideal candidates for creating materials with efficient charge-transport properties. The evolution of these architectures has seen a shift from simple amines to more complex, multi-functionalized structures. This progression has been driven by the need for materials with improved performance and stability in devices such as organic light-emitting diodes (OLEDs) and solar cells. The incorporation of various aromatic systems and the strategic placement of amine functionalities have led to the development of materials with optimized energy levels and morphologies for enhanced device efficiency and longevity. For instance, amine-functionalized covalent organic frameworks (COFs) are being explored for their potential in gas separation and carbon capture, showcasing the diverse applications of these architectures. acs.orgnih.govresearchgate.net
Significance of Dibenzo[b,d]furan and Aniline (B41778) Moieties in Molecular Design
The dibenzo[b,d]furan moiety is a rigid, planar, and electron-rich heterocyclic compound known for its high thermal stability and wide energy gap. mdpi.combiointerfaceresearch.com These characteristics are highly desirable in materials for electronic applications, as they contribute to the material's durability and ability to transport charge carriers effectively. The planarity of the dibenzofuran (B1670420) unit can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.
The aniline moiety, a simple aromatic amine, serves as a fundamental electron-donating group. Its incorporation into a molecular structure can significantly influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter in the design of hole-transporting materials. The amino group in aniline also provides a reactive site for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties.
Positioning of 4-(Dibenzo[b,d]furan-4-yl)aniline within Contemporary Organic Synthesis and Material Science Paradigms
Within the landscape of modern organic synthesis and materials science, this compound emerges as a key intermediate and building block. Its synthesis typically involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, to connect the dibenzofuran and aniline units. This compound is primarily utilized in the creation of more complex molecules for organic electronics, particularly as a precursor for host materials in OLEDs and hole-transporting materials (HTMs) in perovskite solar cells. mdpi.comrsc.orgresearchgate.net
The strategic combination of the dibenzofuran and aniline moieties in this compound provides a synergistic effect. The dibenzofuran core imparts thermal stability and good charge transport characteristics, while the aniline group offers excellent hole-injection/transport properties. mdpi.com This makes derivatives of this compound highly promising for improving the efficiency and stability of optoelectronic devices. rsc.orgresearchgate.net Research has shown that incorporating this and similar structures into host materials for OLEDs can lead to high external quantum efficiencies. Furthermore, its derivatives are being investigated for applications in other areas, such as triplet-triplet annihilation upconversion, which has potential uses in photopharmacology and light-induced drug delivery. nih.govrsc.orgresearchgate.net
Detailed Research Findings
Recent research has highlighted the utility of this compound and its derivatives in various advanced materials.
In the field of perovskite solar cells, molecular engineering of hole-transporting materials (HTMs) based on dibenzofuran structures has led to significant performance improvements. By modifying the substitution positions on the dibenzofuran core, researchers have been able to fine-tune the material's properties, such as energy levels, glass transition temperature, and hole mobility. rsc.org This has resulted in perovskite solar cells with impressive power conversion efficiencies, in some cases exceeding those of devices using the commercial standard, spiro-OMeTAD. rsc.orgresearchgate.net
Furthermore, the development of oligomeric HTMs incorporating p-methoxyaniline-substituted dibenzofurans has demonstrated a clear structure-property relationship. mdpi.comresearchgate.net Extending the π-conjugation in these materials has been shown to deepen the HOMO energy levels, increase thermal stability, and enhance hole mobility. researchgate.net This has translated to higher efficiencies in flexible perovskite solar cells. mdpi.com
In the context of OLEDs, dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been designed as hole-blocking materials. These materials exhibit high thermal stability, deep HOMO energy levels, and high triplet energies, which are crucial for achieving high-efficiency and long-lived blue phosphorescent OLEDs. rsc.org
The synthesis of this compound itself is a subject of study, with methods like the Suzuki cross-coupling being employed to construct the core biphenyl (B1667301) structure. The compound's chemical properties, such as its reactivity in oxidation, reduction, and substitution reactions, are also being explored.
Interactive Data Tables
Below are tables summarizing key information about this compound and related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 578027-21-1 | glpbio.com |
| Molecular Formula | C₁₈H₁₃NO | |
| Molecular Weight | 259.30 g/mol | |
| Boiling Point | 461.8 ± 20.0 °C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | 98% | sigmaaldrich.com |
Table 2: Applications and Research Highlights
| Application Area | Key Findings | References |
| Organic Light-Emitting Diodes (OLEDs) | Intermediate in the synthesis of host materials; derivatives show enhanced charge transport and high external quantum efficiencies. | |
| Perovskite Solar Cells (PSCs) | Used to create hole-transporting materials with improved efficiency and stability compared to commercial standards. | mdpi.comrsc.orgresearchgate.netresearchgate.net |
| Organic Synthesis | A valuable building block for more complex functional molecules. |
Structure
3D Structure
Properties
IUPAC Name |
4-dibenzofuran-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNNLBQKGZVDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578027-21-1 | |
| Record name | 4-(dibenzo[b,d]furan-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Dibenzo B,d Furan 4 Yl Aniline and Its Derivatives
Precursor Synthesis and Functional Group Transformations
The journey to 4-(dibenzo[b,d]furan-4-yl)aniline begins with the careful construction of its precursors. A common strategy involves the synthesis of a dibenzofuran (B1670420) core bearing a functional group that can be later converted to an amino group. For instance, a dibenzofuran with a nitro group at the 4-position can be synthesized and subsequently reduced to the desired aniline (B41778).
One approach to the dibenzofuran scaffold itself is through an Ullmann cyclization reaction. This involves heating a suitably substituted biphenyl (B1667301) ether in the presence of a copper catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). This intramolecular C-O bond formation forges the central furan (B31954) ring of the dibenzofuran system.
Functional group transformations are critical in converting these precursors into the final product. A key transformation is the reduction of a nitro group to an amine. This can be achieved using various reducing agents, with hydrogen gas in the presence of a palladium catalyst being a common and effective method.
Catalytic Coupling Reactions for C-C and C-N Bond Formation
Modern synthetic organic chemistry relies heavily on catalytic cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are central to the synthesis of complex molecules like this compound from simpler building blocks.
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds and is widely employed for preparing this compound. libretexts.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide. libretexts.orgnih.gov
In a typical synthesis of this compound, dibenzo[b,d]furan-4-ylboronic acid or its pinacol (B44631) ester is coupled with a 4-haloaniline derivative, such as 4-iodoaniline. The reaction is catalyzed by a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). The reaction is usually carried out in a mixed solvent system, such as toluene/ethanol/water, in the presence of a base and heated to ensure completion. The versatility of the Suzuki coupling allows for the use of various functionalized starting materials, making it a powerful tool for creating a library of substituted derivatives. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | Triphenylphosphine | Various | Toluene/Ethanol/Water | 80-100 |
| PdCl₂(dppf) | dppf | Various | Toluene/Ethanol/Water | 80-100 |
| CataXCium A Pd G3 | Buchwald Ligand | Various | Various | Not Specified |
| This table summarizes common conditions for the Suzuki-Miyaura cross-coupling reaction. |
Copper-Catalyzed C-N Coupling Approaches
Copper-catalyzed reactions, particularly the Ullmann condensation, provide an alternative and powerful method for forming the crucial C-N bond in the synthesis of aryl amines. researchgate.net In the context of this compound synthesis, this can involve the coupling of a dibenzofuran halide with an aniline or a protected aniline derivative.
These reactions often utilize a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, in combination with a ligand like o-phenanthroline. researchgate.net A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to facilitate the reaction. researchgate.net The choice of solvent is also important, with polar aprotic solvents like DMF being common. While palladium catalysis is often preferred for its high efficiency and broad substrate scope, copper catalysis offers a valuable alternative, especially in specific synthetic contexts.
| Catalyst | Ligand | Base | Solvent |
| CuI | o-phenanthroline | Cs₂CO₃ | DMF |
| Cu powder | None | K₂CO₃ | DMF |
| This table outlines typical conditions for copper-catalyzed C-N coupling reactions. |
Iron-Catalyzed Aryl-Aryl Cross Coupling Routes
While less common than palladium or copper catalysis for this specific transformation, iron-catalyzed cross-coupling reactions are an area of growing interest due to the low cost and low toxicity of iron. nih.gov Iron salts, such as iron(III) chloride (FeCl₃), can catalyze the formation of C-C bonds. nih.gov These reactions often proceed through a different mechanism than their palladium or copper counterparts. For the synthesis of the dibenzofuran core itself, iron(III) can be used to catalyze the iodination of an aryl ketone, followed by an intramolecular O-arylation to form the furan ring. nih.gov While direct iron-catalyzed C-N bond formation to create the final aniline is less established, the use of iron in precursor synthesis highlights its potential in developing more sustainable synthetic routes. nih.gov
Strategic Functionalization and Derivatization Routes
Once the core this compound structure is assembled, further modifications can be made to fine-tune its properties for specific applications.
Modifications at the Aniline Nitrogen
The aniline nitrogen atom provides a convenient handle for further derivatization. The amino group can undergo a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. For example, the aniline can be acylated to form amides, alkylated to form secondary or tertiary amines, or used as a nucleophile in other bond-forming reactions. These modifications can significantly impact the electronic and physical properties of the molecule, such as its solubility, thermal stability, and charge-transport characteristics, which are crucial for its performance in electronic devices. organic-chemistry.org
Substitutions on the Dibenzo[b,d]furan Core
The functionalization of the dibenzo[b,d]furan scaffold is crucial for tuning the properties of the final molecule. Synthetic strategies can be broadly categorized into two approaches: the cyclization of already substituted precursors or the direct functionalization of the pre-formed dibenzofuran ring. nih.govrsc.org
One common method involves the intramolecular cyclization of diaryl ethers to form the furan ring, a process that allows for substituents to be positioned on the precursor benzene (B151609) rings before the core is constructed. nih.govresearchgate.net For instance, nitro-diaryl ethers can be reduced to their corresponding anilines. nih.gov This amino group can then be converted into a diazonium salt, which subsequently undergoes cyclization, often promoted by copper powder or palladium acetate, to yield the dibenzo[b,d]furan structure. nih.gov This approach is versatile, allowing for the introduction of various functional groups.
Direct functionalization of the dibenzofuran core is also a viable pathway. Methods such as bromination of o-arylphenols, followed by Suzuki-Miyaura cross-coupling and a photoinduced cyclization, can produce substituted dibenzofurans. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions have been shown to be effective. For example, heteroaryl boronic acids, such as dibenzo[b,d]furan-3-ylboronic acid, can be efficiently coupled with other molecules, demonstrating a method for functionalization at specific positions on the dibenzofuran ring. acs.org
Incorporation into Complex Polyaromatic Systems
The compound this compound is itself a complex polyaromatic system, and its synthesis is a key example of incorporating the dibenzofuran moiety into a larger structure. researchgate.net The most pivotal reaction for achieving this is the Suzuki-Miyaura cross-coupling. This reaction typically couples dibenzo[b,d]furan-4-ylboronic acid (or its pinacol ester) with a substituted aniline, such as 4-iodoaniline, to form the C-C bond linking the two aromatic systems. The power of the Suzuki coupling lies in its tolerance for a wide variety of functional groups, enabling the modular assembly of complex molecules.
Beyond the synthesis of the title compound, the dibenzofuran core serves as a fundamental building block for even larger, more elaborate polycyclic aromatic structures. researchgate.net One advanced strategy involves the generation of an aryne from an oxonium tetrafluoroborate (B81430) precursor derived from the dibenzofuran system. This highly reactive aryne intermediate can then be "trapped" by dienes like furan, leading to the formation of new polycyclic products. These methods are essential for developing novel materials and complex molecules for various scientific applications. researchgate.net
Optimization of Reaction Conditions and Yields
Achieving high yields and purity is paramount, necessitating the careful optimization of reaction parameters such as catalyst, solvent, temperature, and reaction time.
For the Suzuki-Miyaura coupling to synthesize this compound, typical conditions involve a palladium catalyst like Pd(PPh₃)₄ in a mixed solvent system of toluene, ethanol, and water, heated at 80–100°C for 12 to 24 hours under an inert atmosphere.
In other related syntheses involving dibenzofuran derivatives, extensive optimization has been documented. For example, in a nickel-catalyzed four-component spirocyclization, various parameters were systematically altered to maximize yield. acs.org The choice of catalyst, ligand, and base was shown to be essential for the reaction to proceed. acs.org Increasing the catalyst and ligand concentration from 10 mol% to 12 mol% resulted in a significant yield increase from 64% to 96%. acs.org The practicality of this optimized method was confirmed by a large-scale synthesis (2.0 mmol), which maintained a high yield of 90%. acs.org
The following table summarizes the optimization of a Nickel-catalyzed reaction for the synthesis of a related complex molecule, illustrating the impact of different reaction components on the final yield.
| Entry | Nickel Catalyst | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NiBr₂ | L1 | Et₃N | 70 | 12 | 64 |
| 2 | Ni(cod)₂ | dtbpy | Et₃N | 70 | 12 | — |
| 3 | NiCl₂·diglyme | dtbpy | Et₃N | 80 | 12 | — |
| 4 | NiCl₂·diglyme | dtbpy | Et₃N | 70 | 12 | 96 |
| 5 | NiCl₂·diglyme | dtbpy | Et₃N | 70 | 18 | — |
Table 1. Optimization of Reaction Conditions for a Ni-Catalyzed Synthesis. acs.org
Advanced Purification Techniques for High Purity Materials
The synthesis of high-purity this compound, especially for applications in electronics or as a pharmaceutical intermediate, requires robust purification methods.
Following synthesis, the crude product is typically subjected to column chromatography. This technique uses a stationary phase, such as silica (B1680970) gel, and a mobile phase, commonly a gradient of hexane (B92381) and ethyl acetate, to separate the desired compound from unreacted starting materials, catalysts, and byproducts.
Recrystallization is another powerful technique used to achieve high purity. The purified compound from chromatography is dissolved in a suitable solvent, such as ethanol, at an elevated temperature, and then slowly cooled. As the solution cools, the solubility of the compound decreases, causing it to crystallize out, leaving impurities behind in the solvent.
To confirm the final purity of the material, analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods to verify purity, which is often required to be greater than 98%, and to detect any residual solvents. For preparing standardized solutions for research, it may be necessary to gently heat the compound or use an ultrasonic bath to ensure complete dissolution. glpbio.comglpbio.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-(Dibenzo[b,d]furan-4-yl)aniline. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) and aniline (B41778) moieties. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the aniline ring typically appear in a different region of the spectrum compared to those on the dibenzofuran core due to the differing electron-donating and withdrawing effects of the amine and ether groups. The integration of the signals confirms the number of protons in each environment, and the coupling patterns (e.g., doublets, triplets, multiplets) reveal the connectivity between adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the hybridization and chemical environment of the carbon atoms. For instance, carbons bonded to the electronegative oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).
Below is a table summarizing typical NMR data for aniline, a related structural component, which helps in the interpretation of the spectrum of the larger molecule. rsc.org
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Aniline | 7.18 (t, 2H), 6.78 (t, 1H), 6.68 (d, 2H), 3.68 (s, 2H) | 146.6, 129.3, 118.5, 115.1 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.
The FT-IR spectrum of this compound will prominently feature characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) in the aniline moiety are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine will also be observable. Furthermore, the characteristic C-O-C stretching vibrations of the furan (B31954) ring within the dibenzofuran structure will produce strong absorption bands, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be seen in the 1400-1600 cm⁻¹ range. rsc.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1400-1600 |
| C-O-C Stretch (Ether) | 1000-1300 |
| C-N Stretch (Aromatic Amine) | 1250-1360 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic rings of the dibenzofuran and aniline systems. The conjugation between these two moieties influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max). The absorption maxima for this compound are generally observed in the 300–400 nm range. The emission spectrum, often studied through fluorescence spectroscopy, can provide further information about the excited states of the molecule.
For related dibenzofuran derivatives, blue emission peaks have been observed around 466 nm. researchgate.net
| Technique | Observation | Wavelength/Energy Range |
| UV-Vis Absorption | π→π* transitions | 300-400 nm |
| Fluorescence Emission | Blue emission (in derivatives) | ~466 nm researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms its molecular formula, C₁₈H₁₃NO, which corresponds to a molecular weight of approximately 259.30 g/mol .
In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides a very accurate measurement of the molecular weight. High-resolution mass spectrometry can further confirm the elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction analysis of single crystals of this compound can provide a definitive three-dimensional model of its molecular structure in the solid state. This technique reveals precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.
These studies are crucial for understanding how the molecules pack together in a crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding (involving the amine group) and π-π stacking interactions between the aromatic rings. The planarity of the dibenzofuran unit and the torsional angle between the dibenzofuran and aniline rings are key structural parameters determined by X-ray diffraction. For some related structures, it has been noted that the exocyclic O-aryl group can be oriented perpendicular to the dibenzofuran plane.
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Geometries and Frontier Molecular Orbitals (HOMO-LUMO)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized ground state geometries and electronic properties of molecules. d-nb.info For molecules like 4-(dibenzo[b,d]furan-4-yl)aniline, DFT calculations, often using functionals like B3LYP, are crucial for understanding their potential in electronic applications. mdpi.comresearchgate.net
The key outputs of these calculations are the energies and distributions of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is related to the ionization potential and represents the ability to donate an electron, making it critical for hole-transporting materials. The LUMO energy level relates to the electron affinity and is crucial for electron-accepting and transport capabilities. The energy gap between HOMO and LUMO (Eg) is a fundamental parameter that determines the electronic and optical properties of the material. rsc.org
In donor-acceptor type molecules, the distribution of the frontier orbitals is typically segregated. For derivatives of dibenzofuran (B1670420) and aniline (B41778), DFT calculations consistently show that the HOMO is primarily localized on the electron-donating moiety, which is the aniline group in this case. d-nb.inforesearchgate.net The nitrogen lone pair and the π-system of the aniline ring contribute significantly to the HOMO.
Conversely, the LUMO is generally distributed across the electron-accepting dibenzofuran core. researchgate.net This spatial separation of HOMO and LUMO is a hallmark of molecules designed for efficient charge transfer and is a desirable characteristic for host materials in OLEDs. This separation facilitates the injection and transport of charge carriers (holes and electrons) within the device. In related, more complex hole transport materials based on p-methoxyaniline-substituted dibenzofurans, this principle holds, with the HOMO density spread across the triphenylamine-like structure and the LUMO located on the central conjugated bridge. researchgate.net
The HOMO and LUMO energy levels calculated via DFT are directly related to the electrochemical properties of a molecule. The HOMO energy correlates with the oxidation potential, while the LUMO energy correlates with the reduction potential. A higher HOMO level facilitates hole injection and transport, a desirable trait for HTMs.
Table 1: Representative Electrochemical and DFT Data for Dibenzofuran-Based Hole Transport Materials
| Compound | HOMO (eV) (Experimental) | LUMO (eV) (Experimental) | Optical Band Gap (Eg) (eV) |
| mDBF | -5.28 | -3.11 | 2.17 |
| bDBF | -5.29 | -3.17 | 2.12 |
| tDBF | -5.30 | -3.19 | 2.11 |
Data sourced from studies on p-methoxyaniline-substituted dibenzofuran oligomers. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states. researchgate.netscispace.com It allows for the simulation of electronic absorption and emission spectra, providing insights into the photophysical behavior of molecules. This is particularly important for materials used in OLEDs, where the nature of electronic transitions dictates the color and efficiency of light emission. rsc.org
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. youtube.com The transition with the highest oscillator strength typically corresponds to the maximum absorption wavelength (λmax) in the UV-Vis spectrum. For dibenzofuran-based materials, the primary absorption is due to π-π* transitions within the aromatic system.
In related p-methoxyaniline-substituted dibenzofuran derivatives, experimental absorption peaks are observed around 318 nm in thin films, with emission peaks around 460 nm. mdpi.com TD-DFT simulations on such systems can reproduce these spectra and help assign the specific molecular orbitals involved in the main electronic transitions, confirming the π-π* character. nih.gov
The donor-acceptor architecture of this compound strongly suggests the presence of Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the HOMO (on the aniline donor) to the LUMO (on the dibenzofuran acceptor). TD-DFT is a powerful tool to analyze this phenomenon. chemsrc.com
By examining the change in electron density distribution between the ground state (S0) and the first excited state (S1), the charge transfer character can be quantified. For ICT molecules, the excited state exhibits a significantly larger dipole moment than the ground state due to the charge separation. TD-DFT calculations can model this change and help understand the nature of the emissive state, which is crucial for designing efficient OLED emitters.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. bldpharm.com
NBO analysis is particularly useful for quantifying the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could provide quantitative insights into the hyperconjugative interactions that stabilize the molecule, such as the delocalization of the nitrogen lone pair electrons into the π* anti-bonding orbitals of the aromatic rings. These interactions are fundamental to the charge transfer properties of the molecule. The analysis provides "natural atomic charges," which offer a more chemically intuitive picture of electron distribution than other methods.
Computational Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability
Molecular Dynamics Simulations for Aggregation Behavior and Morphological Predictions
There is no available literature detailing molecular dynamics simulations performed on this compound to predict its aggregation behavior or resulting morphologies in either solution or solid-state.
Role As a Functional Material in Organic Electronics and Optoelectronics
Applications in Organic Light-Emitting Diodes (OLEDs)
The dibenzofuran (B1670420) group is a key component in many high-performance OLED materials due to its high thermal stability and significant triplet energy. The incorporation of dibenzofuran derivatives is a critical strategy for developing advanced OLEDs. These derivatives are utilized across various layers of an OLED device, including as host materials for phosphorescent emitters and as charge transport materials.
The aniline (B41778) portion of 4-(dibenzo[b,d]furan-4-yl)aniline provides inherent hole-transporting capabilities. Materials derived from this structure are frequently employed in the hole-transporting layer (HTL) of OLEDs. The primary function of an HTL is to facilitate the efficient injection of holes from the anode and transport them to the emissive layer, while simultaneously blocking the leakage of electrons.
| Material Type | Key Structural Feature | Reported Hole Mobility (cm² V⁻¹ s⁻¹) | Glass Transition Temp. (Tg) | Reference |
|---|---|---|---|---|
| Oligomer HTM (tDBF) | Extended π-conjugation | 9.1 × 10⁻³ | 129°C | uni.lu |
| Carbazole/Dibenzofuran HTM | Rigid carbazole and dibenzofuran units | Not specified | >190°C | nih.gov |
| Spiro-type HTM (spiro-4) | Dibenzofuran edge groups | Higher than isomers | Higher than isomers | researchgate.netbldpharm.com |
To achieve high efficiency in OLEDs, emitter molecules are typically dispersed within a host material. An effective host must possess a high triplet energy level to prevent reverse energy transfer from the emitter, ensuring that the emitter's energy is released as light acs.org. The dibenzofuran core is ideal for this purpose, as it provides a high triplet energy (often above 2.8 eV) acs.org.
Derivatives of this compound are used to create bipolar host materials, which can transport both holes and electrons. This balanced charge transport ensures that the recombination of electrons and holes occurs within the emissive layer, maximizing the efficiency of light generation. For example, bipolar hosts have been synthesized by combining an n-type cyano-substituted fluorene unit with a p-type dibenzofuran unit alfachemch.com. In such designs, yellow phosphorescent OLEDs (PhOLEDs) have achieved high external quantum efficiencies (EQE) of up to 25.3% and current efficiencies of 77.2 cd A⁻¹ alfachemch.com. Similarly, dibenzofuran-based hosts have been successfully used for blue thermally activated delayed fluorescence (TADF) emitters, leading to devices with high EQEs and improved lifetimes researchgate.netnih.govbldpharm.com.
Materials used for the hole-transporting layer often double as electron-blocking materials. An effective electron blocking layer (EBL) is crucial for confining electrons within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency. The wide energy gap and high LUMO (Lowest Unoccupied Molecular Orbital) level of dibenzofuran-aniline derivatives make them suitable for this role. By creating an energy barrier, these materials prevent excess electrons from passing through the emissive layer and reaching the HTL, which would otherwise lead to efficiency losses and material degradation. The use of dibenzofuran-based EBLs in blue fluorescent OLEDs has resulted in devices with high external quantum efficiencies (7.15%) and significantly extended operational lifetimes, in some cases up to eight times longer than devices using standard materials.
The performance of OLEDs is highly dependent on the molecular structure of the materials used. For compounds based on this compound, several structural factors are key to optimizing device efficiency and stability:
Substitution Position: The position at which chemical groups are attached to the dibenzofuran ring significantly impacts the material's properties. Studies on regioisomers have shown that modifying the 1-, 2-, or 4-positions of the dibenzofuran core is generally more effective for achieving high triplet energy and high EQE compared to modifications at the 3-position alfachemch.com.
π-Conjugation: Extending the π-conjugated system of the molecule, for instance by creating oligomers, can lead to higher hole mobility and improved thermal stability uni.luglpbio.comnih.gov. This enhancement contributes to better device performance, including higher power conversion efficiencies.
Molecular Rigidity and Thermal Stability: The rigid structure of the dibenzofuran unit imparts excellent thermal stability to the molecule nih.gov. This is crucial for the longevity of OLED devices, as it prevents morphological changes in the thin films during operation at elevated temperatures. Derivatives have been developed with high glass transition temperatures (Tg > 190°C), ensuring a stable amorphous state essential for device reliability nih.gov.
Energy Level Tuning: The introduction of electron-donating or electron-withdrawing groups allows for the fine-tuning of the HOMO and LUMO energy levels. This tuning is critical for matching the energy levels of adjacent layers in the OLED stack, which facilitates efficient charge injection and transport, thereby reducing the driving voltage and improving power efficiency researchgate.netbldpharm.com.
Integration in Organic Field-Effect Transistors (OFETs)
The dibenzofuran moiety is also a promising building block for organic semiconductors used in organic field-effect transistors (OFETs). OFETs are fundamental components of flexible and large-area electronics, and their performance is largely determined by the charge carrier mobility of the semiconductor used. Furan-containing semiconductors have attracted significant interest due to their potential for high carrier mobility and good solubility.
While research on this compound itself in OFETs is limited, studies on related dibenzofuran derivatives have shown impressive results. For example, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene has demonstrated a high hole mobility of up to 3.0 cm²/V·s with excellent thermal stability at temperatures up to 220°C. The rigid planarity of the dibenzofuran units contributes to efficient intermolecular π-π stacking, which is essential for charge transport. Similarly, other furan- and thiophene-flanked molecules have been investigated as the active channel layer in OFETs, with some furan-based materials achieving mobilities of 0.0122 cm² V⁻¹ s⁻¹. These findings underscore the potential of the dibenzofuran-aniline scaffold for developing high-performance p-type semiconductors for OFET applications.
| Compound | Device Application | Reported Mobility (cm²/V·s) | Reference |
|---|---|---|---|
| 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene | OFET Semiconductor | 3.0 | |
| Furan-substituted benzothiadiazole | OFET Semiconductor | 0.0122 | |
| Quinoidal oligofuran | OFET Semiconductor | 7.7 |
Development of Fluorescent Probes and Chemical Sensors
Based on the available search results, there is no specific information on the application of this compound or its direct derivatives in the development of fluorescent probes or chemical sensors. While other types of furan (B31954) and aniline derivatives have been explored for these purposes, the research connecting this particular compound to sensing applications is not present in the provided sources.
Photocatalytic Hydrogen Evolution Systems
As of the current available scientific literature, there is no specific research detailing the application or performance of this compound in photocatalytic hydrogen evolution systems. While derivatives of aniline and dibenzofuran are explored in various areas of materials science, including organic light-emitting diodes (OLEDs) and as hole transport materials, their specific use in the context of photocatalytic hydrogen production has not been documented for this particular compound.
General research into organic photocatalysts for hydrogen evolution often involves conjugated polymers and other complex molecular structures designed to absorb light and facilitate the necessary redox reactions. These systems are tailored to have specific electronic and optical properties conducive to splitting water into hydrogen and oxygen.
Further research would be necessary to determine if this compound possesses the requisite photophysical and electrochemical characteristics to function effectively as a photocatalyst for hydrogen evolution. Such an investigation would involve experimental studies to measure its light absorption spectrum, energy levels, and its ability to generate and transfer charge carriers, as well as its stability under photocatalytic conditions. Theoretical and computational studies could also provide insights into its potential for this application.
Advanced Material Engineering Through Derivatives and Polymerization
Design Principles for Tailoring Photophysical and Electronic Characteristics
The performance of organic semiconductor materials is intimately linked to their molecular structure. For 4-(Dibenzo[b,d]furan-4-yl)aniline, key characteristics such as light emission color, energy levels, and charge transport efficiency can be systematically tuned through rational molecular design.
The electronic nature of the this compound framework can be modulated by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to its aromatic rings. nih.govrsc.org The aniline (B41778) portion of the molecule contains a nitrogen atom with a lone pair of electrons, which acts as a natural electron-donating site. doubtnut.com Conversely, the dibenzofuran (B1670420) unit is an electron-rich π-system.
Electron-Donating Groups (EDGs): Introducing EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, onto the molecular backbone increases the electron density. wmich.edu This generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and can result in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. nih.gov Enhanced electron density on the aniline nitrogen can also influence the molecule's basicity and its interaction with other components in a material blend. doubtnut.com
Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as cyano (-CN) or nitro (-NO₂) groups, pulls electron density away from the π-conjugated system. doubtnut.com This typically stabilizes the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a decrease in the energy gap. The presence of EWGs can significantly alter the intramolecular charge transfer (ICT) character of the molecule, which is crucial for tuning its emission properties. nih.gov For instance, studies on similar aniline derivatives have shown that the introduction of a CN group can cause a significant red-shift in the emission spectrum due to more intense ICT characters. nih.gov
The strategic placement of these functional groups allows for fine-tuning of the emission color from blue to green and even red, making these derivatives suitable for full-color display applications. rsc.org
Table 1: Effect of Functional Groups on the Properties of this compound Derivatives
| Functional Group Type | Example Groups | Effect on Electron Density | Impact on HOMO/LUMO Levels | Expected Change in Emission Spectrum |
|---|---|---|---|---|
| Electron-Donating (EDG) | -OCH₃, -CH₃, -N(CH₃)₂ | Increases | Raises HOMO energy level | Red-shift (to longer wavelengths) |
| Electron-Withdrawing (EWG) | -CN, -NO₂, -CHO | Decreases | Lowers LUMO energy level | Red-shift (due to enhanced ICT) |
Charge transport in organic semiconductors occurs via a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on the intermolecular electronic coupling, which is maximized when molecules can pack closely together in an ordered fashion.
The dibenzofuran unit imparts significant rigidity and planarity to the this compound structure. rsc.org This inherent structural stiffness is beneficial for several reasons:
Reduced Non-Radiative Decay: A rigid molecular structure minimizes vibrational energy losses, which can quench fluorescence. This leads to a higher photoluminescence quantum yield (PLQY), a critical factor for efficient light emission in OLEDs. nih.gov
Enhanced π-π Stacking: The planar shape of the dibenzofuran moiety facilitates effective π-π stacking in the solid state. nih.gov This close packing creates pathways for charge carriers to hop between molecules, thereby improving charge mobility. rsc.org
Improved Thermal Stability: The fused-ring system of dibenzofuran contributes to high thermal stability, a necessary property for devices that operate at elevated temperatures.
Research on analogous fused-ring ladder-type molecules has confirmed that extended, rigid, and coplanar π-systems are essential for facilitating efficient charge transfer interactions. rsc.org The substitution of more flexible units with rigid ones like furan (B31954) is a known strategy to improve molecular rigidity, tune optical properties, and enhance device performance. nih.gov
Synthesis of High-Performance Polymers (e.g., Polyimides, Polyarylenes, Polybenzofurans)
The this compound molecule can act as a monomer for the synthesis of high-performance polymers. The presence of the aniline group, which contains two reactive N-H bonds, allows it to function as a diamine monomer in polycondensation reactions.
A prominent example is the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.govnih.gov The synthesis typically follows a two-step process:
Polycondensation: this compound is reacted with an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). nih.gov This reaction forms a soluble poly(amic acid) precursor.
Imidization: The poly(amic acid) is then converted into the final polyimide through thermal or chemical dehydration, which closes the imide ring and releases water.
By selecting different dianhydrides, a variety of polyimides can be synthesized, each with unique properties. The incorporation of the rigid and bulky dibenzofuran unit into the polymer backbone is expected to result in polymers with high glass transition temperatures (Tg) and good dimensional stability. nih.govnih.gov
Table 2: Potential Polymers from this compound Monomer
| Polymer Type | Co-monomer Example | Polymerization Method | Expected Polymer Properties |
|---|---|---|---|
| Polyimide | Pyromellitic dianhydride (PMDA) | Low-temperature solution polycondensation | High thermal stability, excellent mechanical properties, good chemical resistance |
| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | Low-temperature solution polycondensation | Improved solubility, high thermal stability, optical transparency |
| Polyimide | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | Low-temperature solution polycondensation | High thermal stability, low coefficient of thermal expansion |
Supramolecular Assemblies and Non-Covalent Interactions for Enhanced Functionality
Beyond the properties of individual molecules, the collective behavior governed by non-covalent interactions is crucial for material function. Supramolecular assembly, the spontaneous organization of molecules into well-defined structures, is driven by forces such as hydrogen bonding and π-π stacking.
For derivatives of this compound, these interactions are key:
Hydrogen Bonding: The amino (-NH₂) group on the aniline moiety is capable of forming intermolecular hydrogen bonds. scirp.org These directional interactions can guide the self-assembly of molecules into ordered networks, which can enhance the structural integrity and stability of thin films.
π-π Stacking: The large, electron-rich aromatic surfaces of the dibenzofuran and phenyl rings are prone to π-π stacking. This interaction is fundamental to achieving high charge mobility in organic semiconductors, as it dictates the electronic coupling between adjacent molecules. rsc.orgnih.gov
The interplay of these non-covalent forces can lead to the formation of liquid crystalline phases or highly ordered crystalline domains within a material. By controlling the molecular design to promote specific packing motifs (e.g., co-facial π-stacking), it is possible to create anisotropic materials where properties like charge mobility are optimized along a specific direction. This bottom-up approach to creating functional architectures is a cornerstone of modern materials science.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The future development of 4-(Dibenzo[b,d]furan-4-yl)aniline and its derivatives is intrinsically linked to the innovation of more efficient and environmentally benign synthetic methodologies. Current synthetic strategies often rely on traditional cross-coupling reactions which, while effective, can suffer from drawbacks such as the use of expensive catalysts, harsh reaction conditions, and the generation of significant chemical waste.
Future research will prioritize the development of synthetic routes with higher atom economy. This includes exploring C-H activation techniques, which would allow for the direct coupling of dibenzofuran (B1670420) and aniline (B41778) moieties without the need for pre-functionalized starting materials. Such an approach would significantly reduce the number of synthetic steps and the amount of waste generated.
Development of Multi-Functional Derivatives for Integrated Device Architectures
To meet the demands of increasingly complex electronic devices, the development of multi-functional materials based on the this compound scaffold is crucial. By chemically modifying the core structure, researchers can imbue the resulting derivatives with a range of desirable properties, enabling their use in integrated device architectures.
For instance, the incorporation of electron-transporting moieties onto the this compound backbone can lead to the creation of bipolar host materials for Organic Light-Emitting Diodes (OLEDs). These materials can efficiently transport both holes and electrons, leading to a more balanced charge injection and recombination within the emissive layer, thereby improving device efficiency and lifetime.
Advanced Characterization of Charge Transport Mechanisms in Fabricated Devices
A deep understanding of the charge transport mechanisms within devices incorporating this compound is paramount for optimizing their performance. Future research will employ a suite of advanced characterization techniques to probe the movement of charge carriers at the molecular level.
Techniques such as time-of-flight (TOF) measurements, space-charge limited current (SCLC) analysis, and photo-induced charge extraction by linearly increasing voltage (photo-CELIV) will be essential for accurately determining charge carrier mobility and understanding how it is influenced by factors such as molecular packing, film morphology, and the presence of impurities.
Furthermore, in-situ and operando characterization methods will provide real-time insights into how the material behaves under actual device operating conditions. This will allow researchers to correlate the molecular structure and thin-film morphology of this compound-based materials with their charge transport properties, paving the way for the rational design of more efficient organic electronic devices.
Computational Design of Next-Generation Materials Based on this compound Scaffolds
Computational modeling and simulation have become indispensable tools in the discovery and design of new materials. In the context of this compound, computational approaches will play a pivotal role in accelerating the development of next-generation materials with enhanced properties.
Using techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict the electronic and optical properties of novel derivatives before they are synthesized in the lab. This includes calculating frontier molecular orbital energy levels (HOMO and LUMO), which are crucial for determining the charge injection and transport characteristics of a material, as well as predicting its absorption and emission spectra.
High-throughput computational screening will enable the rapid evaluation of large virtual libraries of this compound-based compounds, identifying promising candidates for specific applications. This synergy between computational design and experimental validation will significantly streamline the materials development process, reducing costs and accelerating the pace of innovation.
Emerging Applications in Beyond-OLED Technologies
While this compound and its derivatives have shown great promise in OLEDs, their unique electronic properties make them attractive candidates for a range of other emerging technologies.
Photovoltaics
In the field of photovoltaics, materials based on this compound are being explored as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic solar cells (OSCs). An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite or organic absorber layer, and good film-forming properties to ensure efficient charge extraction and transport. The tunable nature of the this compound scaffold allows for the molecular engineering of HTMs that can meet these demanding requirements, potentially leading to more efficient and stable solar energy conversion devices.
Q & A
Q. What are the common synthetic routes for 4-(dibenzo[b,d]furan-4-yl)aniline, and how can its purity be validated?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using dibenzo[b,d]furan-4-ylboronic acid (or its pinacol ester) and 4-iodoaniline derivatives. Key steps include:
Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of toluene/ethanol/water.
Reaction Conditions : Heating at 80–100°C under inert atmosphere for 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Validation :
Q. How is the electronic structure of this compound characterized for optoelectronic applications?
Methodological Answer: Key techniques include:
- Cyclic Voltammetry (CV) : To determine HOMO/LUMO levels. For example, HOMO ≈ -5.50 eV (vs. vacuum) due to electron-rich dibenzofuran and aniline moieties .
- UV-Vis Spectroscopy : Absorption maxima in 300–400 nm range (π→π* transitions) .
- DFT Calculations : To model frontier molecular orbitals and predict charge transport properties .
Q. What are the primary research applications of this compound in materials science?
Methodological Answer:
- OLED Intermediates : Acts as a hole-transport material due to high hole mobility (2.44 × 10⁻⁴ cm² V⁻¹ s⁻¹) .
- Cross-Linking Agents : Functionalization with vinyl groups (e.g., 3-CDTPA) enables thermally stable polymer networks (Td > 400°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported HOMO levels of dibenzofuran-aniline derivatives?
Methodological Answer: Discrepancies often arise from solvent effects or reference electrode calibration. To mitigate:
Standardize Measurements : Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference in CV.
Solvent Correction : Apply dielectric constant adjustments (e.g., dichloromethane vs. acetonitrile).
Cross-Validate : Compare with UPS (ultraviolet photoelectron spectroscopy) data .
Q. What experimental strategies optimize charge transport in devices using this compound?
Methodological Answer:
- Doping : Blend with electron-deficient acceptors (e.g., TCQ or F₄-TCNQ) to enhance conductivity.
- Morphology Control : Anneal thin films at 150°C for 30 min to reduce RMS roughness (<1 nm) .
- Layer Architecture : Pair with electron-transport layers (e.g., TPBi) in OLEDs to confine recombination zones .
Q. How do substituents on the aniline ring affect thermal stability and reactivity?
Methodological Answer:
- Thermal Stability : Electron-donating groups (e.g., –OCH₃) lower Td, while cross-linkable groups (e.g., vinyl) increase stability (Td > 400°C) .
- Reactivity : Nitro groups (–NO₂) enable further functionalization (e.g., reduction to –NH₂), but may quench luminescence in OLEDs.
Q. What are the challenges in scaling up synthesis, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
